4-{[(2-furylmethyl)imino]methyl}-2-(4-nitrophenyl)-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one
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Overview
Description
4-{[(2-furylmethyl)imino]methyl}-2-(4-nitrophenyl)-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a furan ring, a nitrophenyl group, and a trifluoromethyl group, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-furylmethyl)imino]methyl}-2-(4-nitrophenyl)-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common method includes the condensation of 2-furylmethylamine with 4-nitrobenzaldehyde to form an imine intermediate. This intermediate then undergoes cyclization with a trifluoromethyl-substituted hydrazine derivative under acidic or basic conditions to yield the final pyrazolone product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrophenyl and trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dione derivatives, while reduction can produce 4-aminophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are investigated for their potential biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the nitrophenyl and trifluoromethyl groups enhances its interaction with biological targets.
Medicine
In medicine, the compound and its derivatives are studied for their potential therapeutic applications. For instance, they may serve as lead compounds in the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 4-{[(2-furylmethyl)imino]methyl}-2-(4-nitrophenyl)-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one exerts its effects involves its interaction with specific molecular targets. The nitrophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the trifluoromethyl group enhances its lipophilicity, facilitating membrane penetration. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(2-furylmethyl)imino]methyl}-2-(4-nitrophenyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one
- 4-{[(2-furylmethyl)imino]methyl}-2-(4-nitrophenyl)-5-ethyl-1,2-dihydro-3H-pyrazol-3-one
Uniqueness
Compared to similar compounds, 4-{[(2-furylmethyl)imino]methyl}-2-(4-nitrophenyl)-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one stands out due to the presence of the trifluoromethyl group. This group significantly enhances the compound’s chemical stability, lipophilicity, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H11F3N4O4 |
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Molecular Weight |
380.28 g/mol |
IUPAC Name |
4-(furan-2-ylmethyliminomethyl)-2-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C16H11F3N4O4/c17-16(18,19)14-13(9-20-8-12-2-1-7-27-12)15(24)22(21-14)10-3-5-11(6-4-10)23(25)26/h1-7,9,21H,8H2 |
InChI Key |
ZSNRFTKISJESAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CN=CC2=C(NN(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
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